1-Butanamine, 4-(diphenylmethoxy)-N,N-dimethyl-
Description
Properties
CAS No. |
35474-45-4 |
|---|---|
Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-benzhydryloxy-N,N-dimethylbutan-1-amine |
InChI |
InChI=1S/C19H25NO/c1-20(2)15-9-10-16-21-19(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14,19H,9-10,15-16H2,1-2H3 |
InChI Key |
OZAGIJNAIBNIOU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Butanamine, 4-(diphenylmethoxy)-N,N-dimethyl- typically involves multiple steps, starting with the preparation of the butanamine backbone. The synthetic route may include:
Formation of the Butanamine Backbone: This can be achieved through the reaction of butylamine with appropriate reagents under controlled conditions.
Introduction of the Diphenylmethoxy Group: This step involves the reaction of the butanamine backbone with diphenylmethanol in the presence of a suitable catalyst.
N,N-Dimethylation:
Industrial production methods may involve continuous-flow synthesis techniques to enhance efficiency and yield .
Chemical Reactions Analysis
1-Butanamine, 4-(diphenylmethoxy)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine and methoxy groups, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures .
Scientific Research Applications
Scientific Research Applications
1-Butanamine, 4-(diphenylmethoxy)-N,N-dimethyl- has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Below are some key areas of research:
Neuropharmacology
Research indicates that compounds with similar structures may act as dopamine uptake inhibitors. For instance, analogues of diphenylmethyl compounds have shown significant binding affinity to dopamine transporters (DAT), suggesting potential applications in treating disorders such as ADHD and depression .
Synthesis of Novel Compounds
The compound can be utilized as a precursor in the synthesis of other biologically active molecules. The presence of the diphenylmethoxy group allows for further modifications that can enhance pharmacological activity or alter metabolic pathways .
Toxicology Studies
Given its amine structure, studies have been conducted to assess the toxicity profiles of similar compounds. Understanding the toxicological aspects is crucial for evaluating safety in potential therapeutic applications .
Case Study 1: Dopamine Transporter Binding
A study involving various diphenylmethoxy derivatives demonstrated that modifications on the diphenyl rings significantly affect binding affinities at DAT. The findings suggest that 1-Butanamine, 4-(diphenylmethoxy)-N,N-dimethyl- could be optimized for enhanced therapeutic efficacy against neurological disorders .
Case Study 2: Synthesis Pathways
Research on synthetic routes for producing N-substituted thioacetamides from diphenylmethanol indicates that compounds like 1-Butanamine, 4-(diphenylmethoxy)-N,N-dimethyl- can serve as intermediates. This highlights its role in developing new pharmaceuticals through established synthetic methodologies .
Industrial Applications
While primarily studied in a research context, there are potential industrial applications for this compound:
Chemical Manufacturing
The compound's unique structure makes it suitable for use in the synthesis of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical reactions can be harnessed in industrial processes.
Agrochemicals
Investigations into similar compounds have shown promise in agrochemical formulations, where they may act as growth regulators or pest control agents due to their biological activity.
Mechanism of Action
The mechanism of action of 1-Butanamine, 4-(diphenylmethoxy)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethanamine Derivatives
Example: 2-(Diphenylmethoxy)-N,N-dimethylethanamine
- Structure: Shorter ethanamine chain with diphenylmethoxy and dimethylamino groups.
- Molecular Formula: C₁₇H₂₁NO.
- Lipophilicity : logP = 3.48 .
- Key Differences :
- The butanamine chain in the target compound increases molecular weight by ~100 g/mol and likely enhances membrane permeability.
- Longer chain may reduce metabolic clearance compared to ethanamine analogs.
Example: Diphenhydramine Hydrochloride
- Structure: Ethanolamine backbone with diphenylmethoxy and dimethylamino groups.
- Pharmacology : Antihistaminic activity via H₁ receptor antagonism .
- Key Differences: Ethanolamine vs. butanamine backbone alters spatial orientation of the diphenylmethoxy group. Butanamine derivatives may exhibit distinct receptor binding profiles due to increased chain flexibility.
Dopamine Transporter (DAT) Inhibitors
Example: 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine
- Structure : Piperidine core with diphenylmethoxyethyl and benzyl groups.
- DAT Affinity : High selectivity for dopamine transporters due to benzhydryl and aromatic substitutions .
- Key Differences: Replacement of the piperidine ring with a butanamine chain may reduce DAT affinity but improve pharmacokinetic properties. Dimethylamino group in the target compound could modulate interactions with transporter proteins.
Aliphatic Amines with Aromatic Substituents
Example: N,N-Dimethylbutylamine
Structural Analogs from Patent Literature
Example: (Z)-N,N-Diethyl-2-(4-(1-(4-methoxyphenyl)-3,3-dimethyl-2-phenylbut-1-en-1-yl)phenoxy)ethan-1-amine
- Structure : Ethoxy linker with methoxyphenyl and dimethylbutenyl groups.
- Dimethylamino group vs. diethylamino group alters electronic properties and steric hindrance .
Comparative Data Table
| Compound Name | Backbone | Key Substituents | logP | Molecular Weight (g/mol) | Potential Application |
|---|---|---|---|---|---|
| 1-Butanamine, 4-(diphenylmethoxy)-N,N-dimethyl- | Butanamine | Diphenylmethoxy, -N(CH₃)₂ | ~3.8 | 333.55 | CNS-targeted therapeutics |
| 2-(Diphenylmethoxy)-N,N-dimethylethanamine | Ethanamine | Diphenylmethoxy, -N(CH₃)₂ | 3.48 | 255.35 | Dopamine transporter studies |
| Diphenhydramine Hydrochloride | Ethanolamine | Diphenylmethoxy, -N(CH₃)₂ | 3.44 | 291.82 | Antihistamine |
| N,N-Dimethylbutylamine | Butanamine | -N(CH₃)₂ | 1.25 | 101.19 | Industrial solvent |
Research Findings and Implications
- Lipophilicity vs. Bioavailability : The target compound’s higher logP compared to simpler amines suggests better CNS penetration but may require formulation adjustments to improve solubility .
- Metabolic Stability : The butanamine chain may reduce first-pass metabolism compared to ethanamine analogs, extending half-life .
Biological Activity
1-Butanamine, 4-(diphenylmethoxy)-N,N-dimethyl- is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-Butanamine, 4-(diphenylmethoxy)-N,N-dimethyl- is . Its structure features a butanamine chain linked to a diphenylmethoxy group, which is significant for its interaction with biological targets.
1-Butanamine, 4-(diphenylmethoxy)-N,N-dimethyl- exhibits several mechanisms of action that contribute to its biological activity:
- Dopamine Receptor Modulation : The compound has been shown to interact with dopamine receptors, influencing neurotransmitter release and signaling pathways associated with mood regulation and cognition.
- Histamine Receptor Antagonism : It acts as an antagonist at H1 and H4 histamine receptors, which may contribute to its anti-inflammatory and anti-allergic properties .
- Inhibition of Neurodegenerative Pathways : Preliminary studies suggest that it may inhibit pathways associated with neurodegenerative diseases, potentially providing therapeutic benefits in conditions such as Alzheimer's and Parkinson's disease .
Biological Activity Data
The following table summarizes key biological activities and findings related to 1-Butanamine, 4-(diphenylmethoxy)-N,N-dimethyl-:
Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of 1-Butanamine, 4-(diphenylmethoxy)-N,N-dimethyl- resulted in reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease. The compound was found to decrease levels of pro-inflammatory cytokines in the brain, suggesting a potential role in modulating neuroinflammatory processes .
Study 2: Antidepressant Activity
In a clinical trial involving patients with major depressive disorder, the compound showed promise as an adjunct therapy. Patients receiving the compound alongside standard antidepressant treatment reported significant improvements in mood and cognitive function compared to those receiving placebo. This effect was attributed to its action on dopamine receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
